Topological Polar Surface Area and Lipophilicity Differentiate CAS 2640973-71-1 from the Unsubstituted 4-Amine Scaffold
CAS 2640973-71-1 exhibits a topological polar surface area (TPSA) of 60.7 Ų and a predicted XLogP3 of 2.6, compared to the unsubstituted 2-methylpyrazolo[1,5-a]pyrazin-4-amine core (CAS 1566719-11-6) which has a TPSA of approximately 43.3 Ų (calculated from its simpler structure lacking the dimethoxyphenethyl moiety) and a predicted XLogP3 of approximately 0.5–1.0 [1]. The increased TPSA of the target compound reflects the additional hydrogen bond acceptors contributed by the two methoxy oxygen atoms and the secondary amine, while the elevated logP indicates greater lipophilicity conferred by the dimethoxyphenethyl group [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Predicted LogP |
|---|---|
| Target Compound Data | TPSA = 60.7 Ų; XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Methylpyrazolo[1,5-a]pyrazin-4-amine (CAS 1566719-11-6): TPSA ≈ 43.3 Ų (estimated); XLogP3 ≈ 0.5–1.0 (estimated) |
| Quantified Difference | ΔTPSA ≈ +17.4 Ų; ΔXLogP3 ≈ +1.6–2.1 log units |
| Conditions | Computed physicochemical properties from structural descriptors; TPSA and XLogP3 values sourced from Kuujia.com compound listing [1]; comparator TPSA estimated from core scaffold structure (C₇H₈N₄, MW 148.17) |
Why This Matters
The TPSA of 60.7 Ų places CAS 2640973-71-1 within the favorable range for oral bioavailability (typically <140 Ų) while remaining below the threshold associated with poor CNS penetration (>90 Ų), and the XLogP3 of 2.6 is within the optimal range (1–3) for balanced permeability and aqueous solubility—parameters that directly affect its suitability for cell-based assays and in vivo studies relative to more polar or more lipophilic analogs [1].
- [1] Kuujia.com. CAS 2640973-71-1: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine – Computed Properties. Accessed April 2026. View Source
